molecular formula C9H8N2O B14884664 3-(3-Aminophenyl)-3-oxopropanenitrile

3-(3-Aminophenyl)-3-oxopropanenitrile

Cat. No.: B14884664
M. Wt: 160.17 g/mol
InChI Key: QOYGOPBQZJOKGW-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes an aminophenyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-3-oxopropanenitrile typically involves the reaction of 3-aminobenzonitrile with an appropriate ketone under acidic or basic conditions. One common method is the condensation reaction between 3-aminobenzonitrile and acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(3-Aminophenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

    N-(3-Aminophenyl)acetamide: Similar structure but with an acetamide group instead of a nitrile group.

    3-Aminophenylboronic acid: Contains a boronic acid group instead of a nitrile group.

Uniqueness: 3-(3-Aminophenyl)-3-oxopropanenitrile is unique due to its combination of an aminophenyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(3-aminophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4,11H2

InChI Key

QOYGOPBQZJOKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)CC#N

Origin of Product

United States

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